

Application Notes and Protocols for T761-0184 in Electrophysiology

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Compound of Interest

Compound Name: T761-0184

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Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel primarily expressed in the sensory neurons of the trigeminal, vagal, and dorsal root ganglia.^[1] It plays a crucial role in the detection of noxious chemical and thermal stimuli, contributing to pain and neurogenic inflammation.^{[1][2][3]} TRPA1 is activated by a wide range of exogenous and endogenous compounds, including environmental irritants and inflammatory mediators.^{[1][2]} Consequently, TRPA1 has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.^[1]

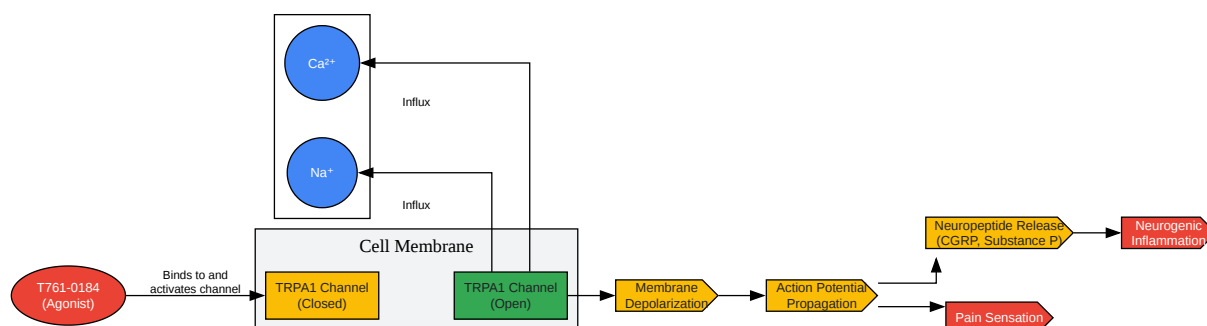
This document provides detailed application notes and electrophysiology protocols for the characterization of **T761-0184**, a potent and selective agonist of the TRPA1 channel. The following protocols are intended to guide researchers in assessing the potency and mechanism of action of **T761-0184** on human TRPA1 channels expressed in a heterologous expression system.

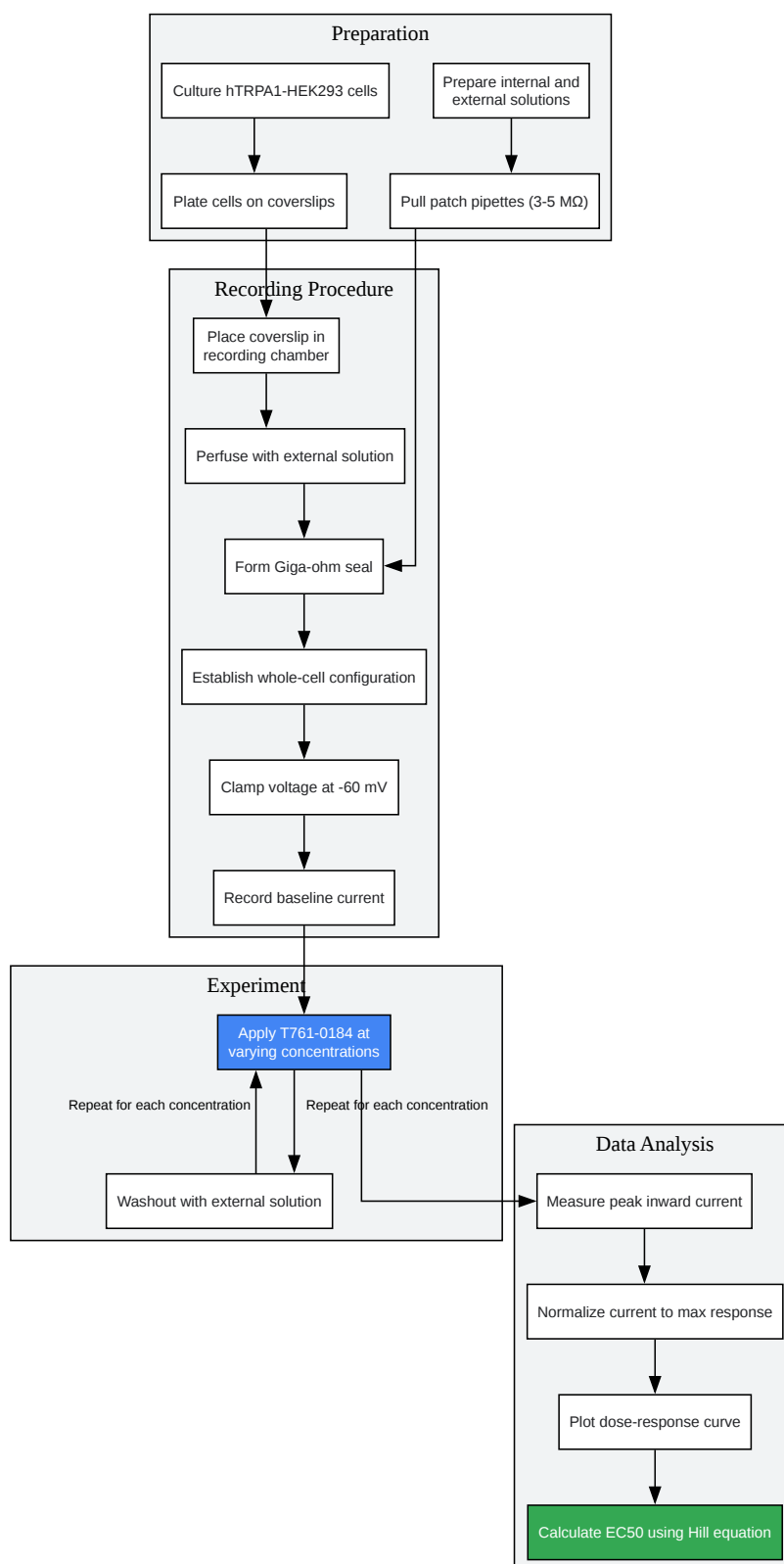
Mechanism of Action of TRPA1 Agonists

TRPA1 channels are polymodal sensors that can be activated by a variety of stimuli, including pungent natural compounds, environmental irritants, and endogenous inflammatory mediators.^{[2][3][4]} Many TRPA1 agonists are electrophilic compounds that covalently modify cysteine residues in the N-terminal ankyrin repeat domain of the channel, leading to channel opening

and cation influx (primarily Ca^{2+} and Na^{+}). This depolarization of sensory neurons triggers the propagation of a pain signal to the central nervous system and the peripheral release of neuropeptides like CGRP and Substance P, which contribute to neurogenic inflammation.^[1]

T761-0184 is hypothesized to act via a similar mechanism, inducing TRPA1 channel activation.





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